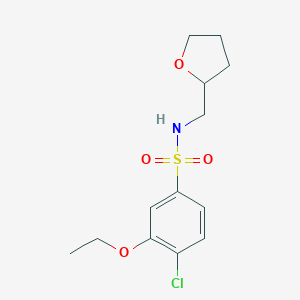

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

4-Chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at the 4-position, an ethoxy group at the 3-position, and an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety attached to the sulfonamide nitrogen. The compound’s design aligns with pharmacophore strategies for central nervous system (CNS) targeting, as seen in analogs like topiramate derivatives .

Propriétés

IUPAC Name |

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h5-6,8,10,15H,2-4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQARMNALLFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield a corresponding sulfonamide derivative.

Oxidation and Reduction Reactions: Oxidation may lead to the formation of sulfonic acids, while reduction could yield amines or alcohols.

Hydrolysis: Hydrolysis of the sulfonamide group would produce the corresponding sulfonic acid and amine.

Applications De Recherche Scientifique

4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity: The target compound’s clogP (2.8) is intermediate, balancing membrane permeability and solubility.

- Hydrogen Bonding: All compounds adhere to Lipinski’s rule-of-five (<5 H-bond donors, <10 acceptors) , but the quinolinyl derivative’s nine acceptors approach the threshold, risking reduced absorption.

- Substituent Effects : The oxolan-2-ylmethyl group enhances metabolic stability compared to linear ethers (e.g., W-15’s phenethyl group), as cyclic ethers resist rapid oxidative degradation .

Antiparasitic Activity

4-(1H-Pyrazol-1-yl)benzenesulfonamides show potent inhibition of Leishmania spp., with clogP values (1.5–3) correlating with membrane penetration. The target compound’s ethoxy and oxolane groups may similarly enhance tissue penetration for parasitic or microbial targets.

Opioid Receptor Affinity

W-15 and W-18 , despite structural similarities, exhibit divergent pharmacology: W-15 acts as a μ-opioid agonist, whereas bulky substituents (e.g., the target’s oxolane group) may sterically hinder receptor binding, redirecting activity toward non-opioid targets.

Metabolic and Stability Profiles

- Oxolane Metabolism : The oxolan-2-ylmethyl group is metabolized to tetrahydrofurfuryl alcohol, a metabolite with low toxicity and slow clearance . This contrasts with W-15’s phenethyl group, which undergoes rapid cytochrome P450-mediated oxidation.

- Chloro Substituent Stability : The 4-chloro group in the target compound and analogs (e.g., ’s 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide) enhances electronic stability, reducing susceptibility to nucleophilic displacement compared to 2-chloro isomers .

Activité Biologique

4-Chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, mechanism of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide functional group attached to a benzene ring. The presence of the oxolan-2-ylmethyl moiety is noteworthy as it may influence the compound's biological properties.

Synthesis

The synthesis of 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with oxolan-2-ylmethylamine, facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The general reaction conditions include stirring at room temperature for several hours until completion .

The biological activity of this compound is largely attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes involved in critical biochemical pathways. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is essential for their growth and replication . Ongoing research aims to identify the precise molecular targets and pathways influenced by this compound, particularly in antimicrobial and anticancer contexts.

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide exhibit antimicrobial properties. The sulfonamide class is traditionally known for its effectiveness against a variety of bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis .

Anticancer Potential

In studies evaluating various benzenesulfonamide derivatives, some have shown promising anticancer activities. For instance, related compounds have demonstrated effectiveness against several cancer cell lines, including lung cancer cells (A549), with notable IC50 values indicating moderate potency . The mechanism likely involves apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of benzenesulfonamides exhibited significant inhibition against Gram-positive bacteria, suggesting that 4-chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide could be effective in treating bacterial infections .

- Anticancer Activity : Another research effort highlighted that certain sulfonamide derivatives led to a reduction in tumor size in animal models when administered at specific dosages, indicating potential therapeutic applications in oncology .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Chloro-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | Chloro at para, ethoxy at meta | Antimicrobial, anticancer | Unique oxolane substitution |

| 4-Chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | Chloro at para, ethoxy at meta | Anticancer, antibacterial | Different nitrogen position |

| 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide | Chloro at para | Antimicrobial | Enhanced antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.